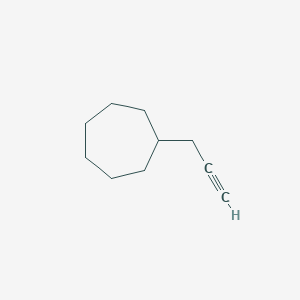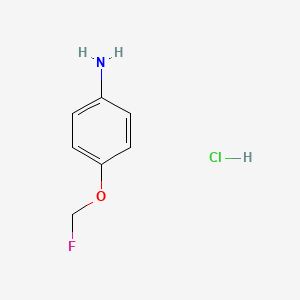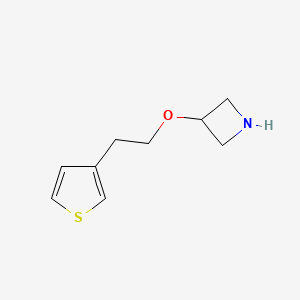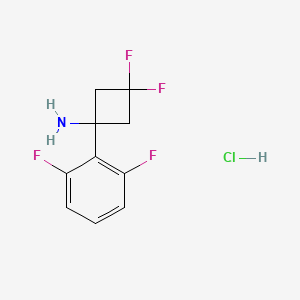
2-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of phenylpropanone, featuring an amino group, a chloro substituent, and a methoxy group on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 5-chloro-2-methoxy-β-nitrostyrene.
Reduction: The nitrostyrene intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(4-chloro-2-methoxyphenyl)propan-1-one
- 2-Amino-1-(5-bromo-2-methoxyphenyl)propan-1-one
- 2-Amino-1-(5-chloro-2-ethoxyphenyl)propan-1-one
Uniqueness
2-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one is unique due to the specific positioning of the chloro and methoxy groups on the aromatic ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
2-amino-1-(5-chloro-2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(12)10(13)8-5-7(11)3-4-9(8)14-2/h3-6H,12H2,1-2H3 |
Clave InChI |
NWPVQHHBFAQZES-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C=CC(=C1)Cl)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)



